3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid
Overview
Description
3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid is a versatile chemical compound with a unique structure that combines a piperazine ring with a methylcyclohexyl group and an oxopropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylcyclohexyl Group: The methylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexane is alkylated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Oxopropanoic Acid Moiety: The final step involves the reaction of the piperazine derivative with an appropriate oxopropanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the oxopropanoic acid moiety, converting it to the corresponding alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated or ketone derivatives of the methylcyclohexyl group.
Reduction: Alcohol derivatives of the oxopropanoic acid moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxobutanoic acid
- 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopentanoic acid
- 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxohexanoic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain in the oxoacid moiety. This variation can influence the compound’s physical and chemical properties, such as solubility and reactivity.
- Biological Activity: The length of the carbon chain can also affect the compound’s interaction with biological targets, potentially altering its efficacy and specificity.
- Industrial Applications: Similar compounds may have different applications based on their reactivity and stability, making them suitable for various industrial processes.
Properties
IUPAC Name |
3-[4-(2-methylcyclohexyl)piperazin-1-yl]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14(18)19/h11-12H,2-10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMILJRWULBRQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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